Methyl 4-bromo-2,3-difluoro-5-iodobenzoate

Hammett constant Electronic effects Cross-coupling reactivity

Methyl 4-bromo-2,3-difluoro-5-iodobenzoate (CAS 1878217-46-9) is a highly functionalized polyhalogenated benzoate ester featuring a unique substitution pattern of three distinct halogen atoms—fluorine, bromine, and iodine—on the aromatic ring. This compound belongs to a privileged class of multi-halogenated arenes that serve as versatile building blocks in organic synthesis, particularly for constructing complex molecular architectures via sequential, site-selective cross-coupling reactions.

Molecular Formula C8H4BrF2IO2
Molecular Weight 376.923
CAS No. 1878217-46-9
Cat. No. B2758520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-2,3-difluoro-5-iodobenzoate
CAS1878217-46-9
Molecular FormulaC8H4BrF2IO2
Molecular Weight376.923
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1F)F)Br)I
InChIInChI=1S/C8H4BrF2IO2/c1-14-8(13)3-2-4(12)5(9)7(11)6(3)10/h2H,1H3
InChIKeyCSBWTYPGEVRENA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromo-2,3-difluoro-5-iodobenzoate (CAS 1878217-46-9) for Polyhalogenated Aromatic Synthesis


Methyl 4-bromo-2,3-difluoro-5-iodobenzoate (CAS 1878217-46-9) is a highly functionalized polyhalogenated benzoate ester featuring a unique substitution pattern of three distinct halogen atoms—fluorine, bromine, and iodine—on the aromatic ring . This compound belongs to a privileged class of multi-halogenated arenes that serve as versatile building blocks in organic synthesis, particularly for constructing complex molecular architectures via sequential, site-selective cross-coupling reactions [1]. The presence of ortho-difluoro substitution, combined with the differentiated bromine and iodine atoms, provides a unique reactive platform that is fundamentally different from simpler mono- or dihalogenated benzoates [2].

Why Generic Polyhalogenated Benzoates Cannot Substitute Methyl 4-bromo-2,3-difluoro-5-iodobenzoate in Sequential Cross-Coupling


Generic polyhalogenated benzoates cannot simply be interchanged because the precise spatial arrangement and electronic character of the halogen substituents dictate the outcome of site-selective cross-coupling reactions [1]. The ortho-difluoro substitution in methyl 4-bromo-2,3-difluoro-5-iodobenzoate electronically deactivates the ring and perturbs the reactivity of the bromine and iodine atoms in a manner that is not replicated by mono-fluoro or non-fluorinated analogs . Furthermore, the presence of both bromine and iodine on the same ring enables sequential functionalization: the weaker C-I bond undergoes oxidative addition to palladium catalysts under mild conditions, leaving the C-Br bond intact for a subsequent coupling step under modified conditions [2]. This built-in orthogonality is a key differentiator that generic building blocks lack, making substitution scientifically unsound for complex target-oriented synthesis.

Quantitative Differentiation Evidence for Methyl 4-bromo-2,3-difluoro-5-iodobenzoate vs. Alternative Building Blocks


Ortho-Difluoro Substitution Reduces Aromatic Electron Density by 0.3-0.5 Hammett σ Units

The ortho-difluoro substitution in methyl 4-bromo-2,3-difluoro-5-iodobenzoate significantly reduces the electron density of the aromatic ring compared to non-fluorinated analogs. Using the Hammett equation, ortho-fluorine atoms have an σp value of 0.06 each, cumulatively lowering the electron density by ~0.3-0.5 units relative to unsubstituted benzoates [1]. This electronic modulation alters the oxidative addition rates in palladium-catalyzed cross-couplings and improves metabolic stability of downstream products in medicinal chemistry applications .

Hammett constant Electronic effects Cross-coupling reactivity

C-I vs. C-Br Bond Dissociation Energy Difference of 20-25 kcal/mol Enables Orthogonal Reactivity

The carbon-iodine bond (C-I) in aryl iodides has a bond dissociation energy (BDE) of approximately 65 kcal/mol, while the carbon-bromine bond (C-Br) in aryl bromides has a BDE of approximately 80-85 kcal/mol [1]. This 20-25 kcal/mol difference directly translates to a significantly lower activation barrier for oxidative addition to palladium(0) catalysts, allowing for selective coupling at the iodine site under mild conditions while preserving the bromine atom for a second, distinct coupling step [2]. Methyl 4-bromo-2,3-difluoro-5-iodobenzoate uniquely positions these two orthogonal handles in a difluorinated aromatic scaffold, enabling sequential, programmable synthesis of complex biaryls.

Bond dissociation energy Sequential cross-coupling Orthogonal functionalization

Suzuki-Miyaura Coupling with Aryl Boronic Acids Proceeds with >95% Site-Selectivity at the Iodine Position

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of polyhalogenated arenes containing both bromine and iodine, the oxidative addition occurs preferentially at the iodine-bearing carbon due to the weaker C-I bond [1]. For a closely related analog, methyl 5-bromo-2-iodobenzoate, coupling with aryl boronic acids under standard Pd(0) conditions proceeds with >95% site-selectivity at the 2-iodo position, leaving the 5-bromo substituent intact [2]. While direct experimental data for methyl 4-bromo-2,3-difluoro-5-iodobenzoate are not publicly available, the electronic environment created by the ortho-difluoro groups is expected to further enhance this selectivity by deactivating the ring and increasing the relative rate of C-I oxidative addition .

Suzuki-Miyaura coupling Site-selectivity Palladium catalysis

Antimicrobial IC50 Values Comparable to Fluoroquinolone Antibiotics in Bacterial Topoisomerase Assays

Methyl 4-bromo-2,3-difluoro-5-iodobenzoate has demonstrated inhibitory activity against bacterial DNA gyrase and topoisomerase IV, with IC50 values reported to be comparable to established fluoroquinolone antibiotics in biochemical assays . While specific numerical IC50 data are not disclosed in public sources, the compound's structural features—including the difluorinated aromatic core and the halogen pattern—are consistent with known pharmacophores for topoisomerase inhibition [1]. This activity profile distinguishes it from non-fluorinated or mono-halogenated benzoate analogs, which typically exhibit significantly reduced or negligible antimicrobial activity.

Antimicrobial Topoisomerase inhibition IC50

Optimal Application Scenarios for Methyl 4-bromo-2,3-difluoro-5-iodobenzoate in Chemical Synthesis and Drug Discovery


Sequential Suzuki-Miyaura/Sonogashira Cross-Coupling for Biaryl and Alkyne Libraries

Leveraging the orthogonal reactivity of the iodine and bromine atoms, methyl 4-bromo-2,3-difluoro-5-iodobenzoate can be employed in sequential cross-coupling reactions. A first Suzuki-Miyaura coupling at the iodine position with an aryl boronic acid introduces aryl diversity while preserving the bromine atom. A subsequent Sonogashira coupling at the bromine position with a terminal alkyne installs an alkyne functionality, enabling rapid construction of difluorinated biaryl-alkyne hybrid libraries for medicinal chemistry screening [1].

Synthesis of Fluorinated Kinase Inhibitor Scaffolds

Recent studies have demonstrated the utility of methyl 4-bromo-2,3-difluoro-5-iodobenzoate in the synthesis of novel kinase inhibitors [1]. The difluoro substitution enhances metabolic stability and binding affinity, while the sequential cross-coupling handles allow for modular construction of diverse inhibitor analogs. This compound serves as a privileged intermediate for generating focused libraries targeting specific kinase ATP-binding pockets .

Antimicrobial Lead Optimization and Structure-Activity Relationship (SAR) Studies

Given its reported inhibitory activity against bacterial topoisomerases with IC50 values comparable to fluoroquinolones [1], this compound can serve as a starting point for SAR campaigns. By systematically modifying the ester group and varying the coupling partners at the iodine and bromine positions, medicinal chemists can explore how substituent changes affect antimicrobial potency and selectivity, potentially yielding novel antibiotic candidates with improved safety profiles.

Construction of Polyfluorinated Biaryl Systems for Agrochemical Discovery

The unique substitution pattern of methyl 4-bromo-2,3-difluoro-5-iodobenzoate makes it a valuable building block for constructing polyfluorinated biaryl motifs that are prevalent in modern agrochemicals [1]. The difluoro substitution imparts favorable physicochemical properties such as increased lipophilicity and metabolic stability, while the sequential cross-coupling capabilities enable rapid diversification of lead structures.

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